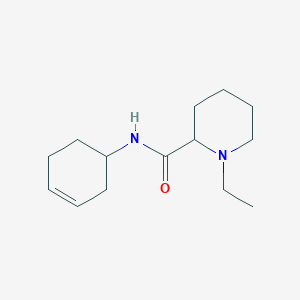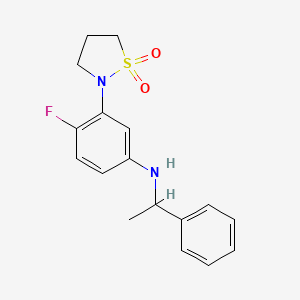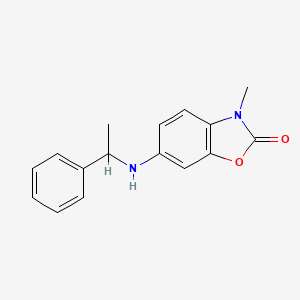
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that is commonly used in scientific research. This compound is a potent and selective antagonist of the chemokine receptor CXCR4, which plays a critical role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV infection.
Mecanismo De Acción
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide acts as a competitive antagonist of this compound, binding to the receptor and preventing the binding of its natural ligand, CXCL12. This results in the inhibition of downstream signaling pathways that are activated by this compound activation, including the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways leads to a decrease in cell migration, proliferation, and survival, which are critical processes in various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to the inhibition of this compound signaling. Inhibition of this compound signaling leads to a decrease in cell migration, proliferation, and survival, which can have a wide range of effects depending on the specific physiological or pathological process being studied. For example, inhibition of this compound signaling in immune cells can lead to a decrease in immune cell migration to sites of inflammation, while inhibition of this compound signaling in cancer cells can lead to a decrease in cancer cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its high selectivity and potency as a this compound antagonist. This allows for precise and specific inhibition of this compound signaling without affecting other receptors or signaling pathways. Additionally, this compound is relatively easy to synthesize and is commercially available, making it readily accessible for use in lab experiments.
One limitation of using this compound in lab experiments is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of this compound inhibition can be complex and context-dependent, making it important to carefully design experiments to ensure that the results are interpretable and relevant to the specific physiological or pathological process being studied.
Direcciones Futuras
There are several potential future directions for research on N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide and its role in this compound signaling. One area of interest is the development of more potent and selective this compound antagonists that can be used in clinical settings. Additionally, there is ongoing research on the role of this compound in various diseases, including cancer and HIV, which may lead to new therapeutic targets and treatment options. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy or overcome resistance.
Métodos De Síntesis
The synthesis of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide involves a multistep process that starts with the reaction of 3,4-dihydroxybenzaldehyde with 2-methylfuran to form 2-(3,4-dihydroxyphenyl)-5-methylfuran. This intermediate is then reacted with cyclohex-3-en-1-ylamine and acetic anhydride to form N-cyclohex-3-en-1-yl-5-methyl-2-(3,4-dihydroxyphenyl)oxazole-3-carboxamide. Finally, the carboxamide group is deprotected using hydrochloric acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and virology. This compound is commonly used as a this compound antagonist to investigate the role of this compound in various physiological and pathological processes. For example, this compound has been used to study the role of this compound in the immune response, particularly in the migration of immune cells to sites of inflammation. It has also been used to investigate the role of this compound in cancer metastasis, as this compound is often overexpressed in cancer cells and is involved in the migration and invasion of cancer cells. Additionally, this compound has been used to study the entry of HIV into host cells, as this compound is one of the co-receptors used by HIV to enter cells.
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJTMQFLGELKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)